molecular formula C12H14O2 B13194727 4-Ethyl-7-hydroxy-3-methylindan-1-one

4-Ethyl-7-hydroxy-3-methylindan-1-one

Cat. No.: B13194727
M. Wt: 190.24 g/mol
InChI Key: LRPHEGCBKXMDQU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-ethyl-3-methylphenol with an appropriate cyclizing agent can yield the desired indenone compound. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as sulfuric acid or aluminum chloride, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 4-ethyl-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the indenone ring can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-ethyl-7-oxo-3-methyl-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of 4-ethyl-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-ethyl-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or antioxidant activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethyl-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group may participate in hydrogen bonding with biological macromolecules, influencing their structure and function. Additionally, the compound’s aromatic ring system may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Inden-1-one, 2,3-dihydro-: A closely related compound with a similar structure but lacking the ethyl and hydroxyl substituents.

    4-ethyl-3-methylphenol: A precursor in the synthesis of 4-ethyl-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one.

Uniqueness

4-ethyl-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both ethyl and hydroxyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4-ethyl-7-hydroxy-3-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H14O2/c1-3-8-4-5-9(13)12-10(14)6-7(2)11(8)12/h4-5,7,13H,3,6H2,1-2H3

InChI Key

LRPHEGCBKXMDQU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(CC(=O)C2=C(C=C1)O)C

Origin of Product

United States

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